N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
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Description
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.17567294 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research in this area involves the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other heterocyclic derivatives incorporating various moieties like thiazolo[3,2‐a]benzimidazole. These synthetic pathways typically involve reactions with different amines, leading to compounds that exhibit moderate effects against bacterial and fungal species, indicating their potential application in developing antimicrobial agents (Abdel‐Aziz et al., 2008).
Development of Antimicrobial Agents
The synthesis and structure-activity relationship studies of heterocyclic compounds often target the discovery of new antimicrobial agents. Compounds such as pyrazoles, pyridines, [1,2,4]triazolo[1,5-α]pyrimidines, and benzimidazo[1,2-a]pyrimidines incorporating different moieties have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives have shown potent activities, surpassing standard drugs like Amphotericin B against specific fungal species, suggesting their potential as novel antimicrobial agents (Mabkhot et al., 2016).
Exploration of Anti-Inflammatory and Analgesic Properties
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives, have been synthesized and investigated for their analgesic and anti-inflammatory properties. Some derivatives have exhibited excellent analgesic activity, comparable or superior to reference drugs like indomethacin. This research area focuses on understanding the structure-activity relationships to develop compounds with enhanced therapeutic properties (Shaaban et al., 2008).
Antiviral Research Applications
Benzamide-based 5-aminopyrazoles and their derivatives, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and evaluated for their anti-influenza A virus (subtype H5N1) activity. This research indicates the potential application of such compounds in antiviral therapies, particularly against bird flu influenza, with some compounds showing significant viral reduction (Hebishy et al., 2020).
Properties
IUPAC Name |
N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-11(2)15-8-13(23-18-21-10-22-26(15)18)17(27)20-9-12-5-6-14-16(7-12)25(4)19(28)24(14)3/h5-8,10-11H,9H2,1-4H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDYAGPGNYCOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)NCC3=CC4=C(C=C3)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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